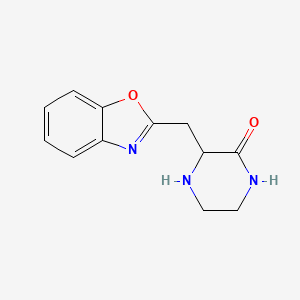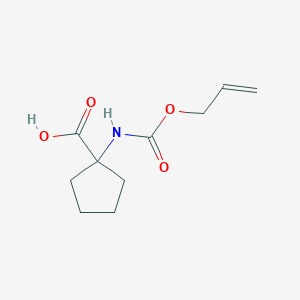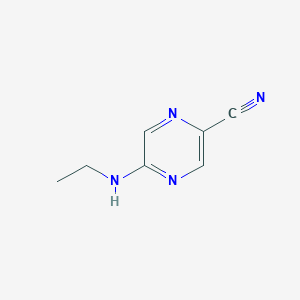
3-(chloromethyl)-1-(2,6-difluorophenyl)-1H-pyrazole
Vue d'ensemble
Description
3-(chloromethyl)-1-(2,6-difluorophenyl)-1H-pyrazole is a useful research compound. Its molecular formula is C10H7ClF2N2 and its molecular weight is 228.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Structural and Solution Behavior Analysis
- The study by García et al. (2010) explores the behavior of NH-pyrazoles with various substituents, including chloro and bromo groups. This research contributes to understanding the structural and solution behavior of compounds similar to 3-(chloromethyl)-1-(2,6-difluorophenyl)-1H-pyrazole (García et al., 2010).
Chloromethylation Processes
- Rstakyan et al. (2015) discuss the chloromethylation of pyrazole rings, shedding light on the chemical processes and modifications that compounds like this compound undergo during synthesis (Rstakyan et al., 2015).
Synthesis of Derivatives
- Liu et al. (2017) report on the synthesis of various 3-phenyl-1H-pyrazole derivatives, which are important intermediates for biologically active compounds. Their findings are relevant to understanding the synthetic pathways and potential applications of similar compounds (Liu et al., 2017).
Antioxidant and Antimicrobial Activity
- Bonacorso et al. (2015) describe the synthesis of novel pyrazole derivatives and evaluate their antioxidant and antimicrobial activities. This research highlights the potential biomedical applications of pyrazole derivatives (Bonacorso et al., 2015).
Functionalized Pyrazoles for Ligand Synthesis
- Grotjahn et al. (2002) present the synthesis of pyrazoles with functionalized side chains, useful as precursors for ligands. This research is significant for understanding the utility of pyrazole compounds in creating complex ligands (Grotjahn et al., 2002).
Tautomerism Study
- Cornago et al. (2009) investigate the annular tautomerism of NH-pyrazoles, providing insight into the structural dynamics and stability of pyrazole-based compounds (Cornago et al., 2009).
Propriétés
IUPAC Name |
3-(chloromethyl)-1-(2,6-difluorophenyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClF2N2/c11-6-7-4-5-15(14-7)10-8(12)2-1-3-9(10)13/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJDOLJKHPAHSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)N2C=CC(=N2)CCl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1374164.png)


![1-[(4-Bromophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1374167.png)









